3-Allyl Substituent Enables Covalent Probe Development via Terminal Alkene Derivatization — A Feature Absent in 3-H and 3-Alkyl Analogs
The 3-allyl group of 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one presents a terminal alkene (vinyl) moiety that is absent in the vast majority of described thieno[3,2-d]pyrimidin-4(3H)-one analogs, which typically feature a 3-H (unsubstituted lactam NH), 3-methyl, or 3-aryl substitution [1]. This allyl group is amenable to thiol-ene radical addition, cross-metathesis, hydroboration, and epoxidation reactions, providing a direct synthetic route to generate functionalized probe molecules (e.g., biotinylated, fluorescent, or photoaffinity-labeled derivatives) from a common precursor [2]. In contrast, the 3-H analog (thieno[3,2-d]pyrimidin-4(3H)-one, Sigma-Aldrich product, CAS 215928-68-0) and the 3-methyl analog lack this derivatizable handle, requiring de novo synthesis for each functionalized variant and thereby increasing the time and cost of chemical probe development .
| Evidence Dimension | Presence of terminal alkene handle for post-synthetic derivatization |
|---|---|
| Target Compound Data | Contains 3-allyl (CH₂=CH–CH₂–) substituent — a terminal alkene amenable to thiol-ene chemistry, cross-metathesis, and hydroboration |
| Comparator Or Baseline | 3-H analog (CAS 215928-68-0): No allyl group; 3-methyl analog: saturated alkyl, no alkene functionality; 3-phenyl analog: aromatic, no reactive alkene |
| Quantified Difference | Qualitative yes/no functional group presence — terminal alkene present in target compound only among common 3-substituted analogs |
| Conditions | Synthetic chemistry context: thiol-ene click reaction conditions (photoinitiator, UV 365 nm, thiol nucleophile) or Grubbs catalyst-mediated cross-metathesis |
Why This Matters
For laboratories developing chemical probes or performing target-engagement studies, the allyl handle reduces synthetic burden by enabling late-stage diversification from a single advanced intermediate, directly lowering procurement and development costs relative to analogs that require separate synthetic routes for each probe variant.
- [1] Hanmi Pharm. Thieno[3,2-d]pyrimidine derivatives having inhibitory activity for protein kinases. US Patent US 9,156,852 B2, 2015. Representative compounds in the patent predominantly bear 3-H, 3-methyl, or 3-aryl substitution; allyl substitution is not exemplified. View Source
- [2] Hoyle, C. E.; Bowman, C. N. Thiol–Ene Click Chemistry. Angew. Chem. Int. Ed. 2010, 49 (9), 1540–1573. Review establishing the broad applicability of thiol-ene chemistry to terminal alkenes. View Source
